molecular formula C19H17N3S B2453549 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207003-09-5

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2453549
CAS No.: 1207003-09-5
M. Wt: 319.43
InChI Key: YBGSFAAGZCVBFA-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an imidazole ring substituted with p-tolyl groups and a thioacetonitrile moiety.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c1-14-3-7-16(8-4-14)18-13-21-19(23-12-11-20)22(18)17-9-5-15(2)6-10-17/h3-10,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGSFAAGZCVBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the reaction of 1,5-di-p-tolyl-1H-imidazole with a suitable thioacetonitrile precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thioacetonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioacetonitrile moiety can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioacetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate alkyl halides or other electrophiles. The method is efficient and allows for the introduction of various substituents on the imidazole ring, enhancing biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be as low as 0.22 μg/mL, indicating potent antimicrobial efficacy.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
4a0.400.45Pseudomonas aeruginosa

2. Cytotoxicity and Selectivity
Cytotoxicity studies have shown that while the compound is effective against various cancer cell lines, it maintains a significant safety profile with low hemolytic activity (3.23% to 15.22% lysis). The IC50 values for cytotoxic effects are generally above 60 μM, indicating non-cytotoxicity at therapeutic concentrations.

3. Enzyme Inhibition
The compound has demonstrated inhibition of key enzymes involved in microbial resistance mechanisms:

  • DNA Gyrase Inhibition : IC50 values range from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) : IC50 values between 0.52 and 2.67 μM suggest strong potential as an antibacterial agent.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the effectiveness of various derivatives of the compound against resistant strains of Staphylococcus epidermidis. The results demonstrated a significant reduction in biofilm formation compared to standard treatments like Ciprofloxacin, suggesting potential for use in treating biofilm-associated infections.

Case Study 2: Cancer Cell Line Studies
In vitro studies on several cancer cell lines revealed that compounds derived from this imidazole scaffold exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies.

Mechanistic Insights

The mechanism behind the biological activities of this compound has been attributed to its ability to interact with cellular targets through:

  • Hydrogen Bonding : The imidazole nitrogen atoms can form hydrogen bonds with active site residues in target enzymes.
  • Covalent Bonding : The thiol group may participate in covalent interactions with cysteine residues in proteins, leading to enzyme inhibition.

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